4-Cyclopentene-1,3-dione, 4,5-bis(diphenylphosphino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione is a non-chiral phosphine ligand commonly used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the synthesis of organometallic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione typically involves the Knoevenagel condensation reaction. One common method involves the reaction of 4,5-bis(diphenylphosphino)-4-cyclopenten-1,3-dione with 9-anthracenecarboxaldehyde in the presence of molecular sieves (4 Å) in a dichloromethane/methanol solution . The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with metal carbonyl clusters, leading to the substitution of carbonyl ligands.
Condensation Reactions: The compound participates in Knoevenagel condensation reactions with aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include metal carbonyl clusters such as HOs3(CO)10(μ-SC6H4Me-4).
Condensation Reactions: Reagents include aldehydes like 9-anthracenecarboxaldehyde, and the reactions are typically carried out in dichloromethane/methanol solutions with molecular sieves.
Major Products Formed
Scientific Research Applications
4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in the synthesis of organometallic compounds and coordination complexes.
Biology: Investigated for its potential use in biomimetic systems, such as hydrogenase mimics.
Medicine: Explored for its role in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 4,5-Bis(diphenylphosphino)cyclopent-4-ene-1,3-dione involves its ability to act as a ligand, forming stable complexes with metal ions. The compound’s electron-acceptor properties, particularly its low-lying π* LUMO localized on the carbonyl moieties and the carbon-carbon alkene bond, play a crucial role in its reactivity . This allows it to participate in various catalytic cycles and facilitate electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(diphenylphosphino)-4-cyclopentene-1,3-dione: A closely related compound with similar coordination chemistry properties.
Maleic Anhydride: Shares a similar electronic structure with a low-lying π* LUMO.
Hexatriene: Another compound with a comparable electronic configuration.
Uniqueness
Its electron-acceptor properties and the ability to participate in redox reactions further distinguish it from other similar compounds .
Properties
CAS No. |
56641-87-3 |
---|---|
Molecular Formula |
C29H22O2P2 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
4,5-bis(diphenylphosphanyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C29H22O2P2/c30-26-21-27(31)29(33(24-17-9-3-10-18-24)25-19-11-4-12-20-25)28(26)32(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 |
InChI Key |
XQUJVRFRXSZOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=C(C1=O)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.